Thalidomide-O-amido-PEG3-C2-NH2 TFA
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O9.C2HF3O2/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30;3-2(4,5)1(6)7/h1-3,16H,4-14,24H2,(H,25,29)(H,26,28,30);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYRZYHKZRITLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F3N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1957236-21-3 | |
| Record name | Acetamide, N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1957236-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
E3 Ligase Ligand Linker Conjugates 14: Specific Academic Context and Rational Design Principles
Identification and Mechanistic Characterization of E3 Ligase Ligand-Linker Conjugates 14
The identification and functional characterization of E3 ligase Ligand-Linker Conjugates 14 are intrinsically linked to the development of a specific class of protein degraders known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). Research in this area has elucidated its role as a critical building block for these chimeric molecules.
Specific Recruitment of cIAP1 E3 Ubiquitin Ligase by Conjugates
E3 ligase Ligand-Linker Conjugates 14 is a chemically synthesized entity that incorporates a high-affinity ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), which functions as an E3 ubiquitin ligase. nih.govmerckmillipore.com The core function of this conjugate is to act as a handle to specifically engage the cIAP1 E3 ligase within a larger chimeric molecule, such as a Proteolysis Targeting Chimera (PROTAC) or a SNIPER. nih.gov
The mechanism of action involves the IAP ligand portion of the conjugate binding to the BIR (Baculoviral IAP Repeat) domain of cIAP1. nih.gov This binding event effectively "hijacks" the E3 ligase, bringing it into close proximity with a target protein of interest, which is tethered to the other end of the chimeric molecule. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome. nih.govnih.gov
Strategic Incorporation within SNIPERs and Other Induced Proximity Degradation Platforms
The primary application of E3 ligase Ligand-Linker Conjugates 14 is in the construction of SNIPERs. nih.govnih.gov SNIPERs are a class of PROTACs that specifically utilize ligands for Inhibitor of Apoptosis Proteins (IAPs) like cIAP1 to induce the degradation of target proteins. nih.gov The development of SNIPERs has been a significant advancement in TPD, offering an alternative to the more commonly used E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govnih.gov
A key study in this area by Shibata N, et al. in 2018 detailed the development of protein degradation inducers for the Androgen Receptor (AR) by conjugating AR ligands with IAP ligands. acs.org This research highlighted how conjugates like E3 ligase Ligand-Linker Conjugates 14 can be systematically incorporated into chimeric molecules to effectively degrade specific cellular targets, such as the AR, which is a key driver in prostate cancer. acs.orgtandfonline.com The modular nature of these conjugates allows for their versatile use in various induced proximity degradation platforms. nih.gov
Principles of Rational Design for E3 Ligase Ligand-Linker Conjugates
The successful development of potent and selective protein degraders relies on a set of rational design principles. These principles guide the selection and optimization of each component of the chimeric molecule: the E3 ligase ligand, the linker, and the target protein ligand.
E3 Ligase Ligand Selection and Optimization in Conjugate Design
The field of targeted protein degradation has been largely built upon a handful of well-characterized E3 ligases for which potent small-molecule ligands have been developed. nih.govnih.gov These are often referred to as canonical E3 ligase binders.
cIAP1: As utilized by E3 ligase Ligand-Linker Conjugates 14, cIAP1 is an attractive target due to its role in apoptosis and its overexpression in some cancers. Ligands for cIAP1, often derived from SMAC mimetics, have been effectively used to create SNIPERs for various targets. nih.govnih.gov
Cereblon (CRBN): Ligands for CRBN, such as derivatives of thalidomide (B1683933) and lenalidomide, are among the most widely used in PROTAC design. nih.govnih.govresearchgate.net Their smaller size and favorable drug-like properties have contributed to their popularity, with several CRBN-based PROTACs advancing to clinical trials.
von Hippel–Lindau (VHL): The discovery of small-molecule ligands for VHL has been another cornerstone of PROTAC technology. rsc.orgdundee.ac.uknih.gov Structure-based design has played a significant role in the development of potent VHL ligands, which have been incorporated into numerous successful degraders. rsc.orgrsc.org
MDM2: The E3 ligase MDM2, a key negative regulator of the tumor suppressor p53, has also been harnessed for TPD. scienceopen.comamm-journal.orgresearchgate.net PROTACs that recruit MDM2 can have a dual mechanism of action: degrading the target protein while also stabilizing p53. nih.gov
While the canonical E3 ligases have proven to be highly effective, their ubiquitous expression throughout the body can sometimes lead to off-target effects. This has spurred a significant research effort to identify and validate novel E3 ligases with more restricted tissue expression or different substrate specificities. nih.gov The human genome encodes over 600 putative E3 ligases, representing a vast and largely untapped resource for developing next-generation protein degraders with improved tissue selectivity and the ability to overcome resistance mechanisms. nih.govacs.org Various strategies, including fragment-based screening and computational approaches, are being employed to discover ligands for these novel E3 ligases, which holds the promise of expanding the scope and precision of targeted protein degradation. acs.org
Linker Chemistry and Structural Design in E3 Ligase Ligand-Linker Conjugates
Impact of Linker Length, Rigidity, and Chemical Composition on Ternary Complex Formation and Degradation Efficiency
The formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is the cornerstone of PROTAC-mediated protein degradation. The linker is instrumental in achieving the optimal orientation and proximity between the E3 ligase and the protein of interest (POI) to facilitate efficient ubiquitination. nih.govnih.gov
Linker Length: The length of the linker is a paramount consideration in PROTAC design. A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the POI and the E3 ligase. explorationpub.com Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for ubiquitin transfer to occur. arxiv.org Research has demonstrated that even subtle changes in linker length can drastically alter the degradation efficiency of a PROTAC. For instance, a study on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom chain length was optimal for inducing ER degradation. nih.govresearchgate.net This highlights the necessity of fine-tuning the linker length to achieve maximal efficacy.
Linker Rigidity: The flexibility or rigidity of the linker also significantly impacts PROTAC activity. Highly flexible linkers, such as long alkyl chains or polyethylene (B3416737) glycol (PEG) chains, can allow for a greater number of possible conformations, which may aid in the initial formation of the ternary complex. researchgate.net However, this flexibility can also be detrimental, as it may not lead to a stable and productive complex.
In contrast, more rigid linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby increasing its stability and subsequent degradation efficiency. nih.gov Rigid linkers can be constructed using cyclic structures like piperidines and piperazines, or by incorporating alkynes and aromatic rings. nih.govprecisepeg.com For example, the introduction of a rigid ethynyl (B1212043) group in the BET degrader QCA570 resulted in a significant increase in cell activity compared to its more flexible alkyl chain counterpart. nih.gov
Chemical Composition: The chemical makeup of the linker influences crucial physicochemical properties of the PROTAC, such as solubility and cell permeability. arxiv.orgprecisepeg.com Commonly used linker motifs include alkyl chains, PEG chains, and combinations thereof. nih.gov Alkyl linkers are hydrophobic and can sometimes limit the aqueous solubility of the PROTAC. precisepeg.com In contrast, PEG linkers are more hydrophilic and can improve solubility. precisepeg.com The choice of linker composition must be carefully balanced to ensure adequate cell permeability and bioavailability. The substitution of amide bonds with ester bonds in certain BET degraders has been shown to improve permeability and cellular activity. arxiv.org
Table 1: Impact of Linker Properties on PROTAC Efficacy
| Linker Property | Effect on Ternary Complex Formation | Effect on Degradation Efficiency | Key Considerations |
| Length | Optimal length is crucial for bringing the POI and E3 ligase into proximity without steric clash. explorationpub.comnih.gov | Directly correlates with degradation potency; both too short and too long linkers can be ineffective. arxiv.orgnih.gov | Requires empirical optimization for each POI-E3 ligase pair. nih.gov |
| Rigidity | Rigid linkers can stabilize the ternary complex in a productive conformation. nih.gov | Often leads to enhanced degradation by reducing conformational entropy. nih.govnih.gov | May require more complex synthesis; the rigid conformation must be compatible with ternary complex formation. nih.gov |
| Flexibility | Flexible linkers can facilitate the initial "capture" of the two proteins. researchgate.net | Can sometimes lead to non-productive complexes and reduced efficiency. | May increase susceptibility to metabolism. |
| Composition | Can influence non-covalent interactions within the ternary complex. | Affects solubility and cell permeability, which are prerequisites for intracellular activity. arxiv.orgprecisepeg.com | Balance between hydrophilicity and hydrophobicity is critical. explorationpub.com |
Strategic Linker Attachment Points (Exit Vectors) for Optimized E3 Ligase Engagement
The point at which the linker is attached to the E3 ligase ligand, known as the exit vector, is another critical parameter in PROTAC design. nih.govtocris.com The choice of exit vector can profoundly influence the orientation of the E3 ligase relative to the POI within the ternary complex, thereby affecting the efficiency and even the selectivity of degradation. tocris.comnih.gov
Different E3 ligase ligands offer various potential attachment points. For instance, with von Hippel-Lindau (VHL) ligands, several exit vectors have been successfully utilized, including those on the hydroxyproline-based scaffold. tocris.com Similarly, for Cereblon (CRBN) ligands derived from thalidomide and its analogs, linker attachment is commonly made at different positions on the phthalimide (B116566) or glutarimide (B196013) rings. researchgate.netresearchgate.net
The selection of an appropriate exit vector must be done in a way that does not significantly impair the ligand's binding affinity for the E3 ligase. tocris.com Structural biology techniques, such as X-ray crystallography and computational modeling, can provide valuable insights into identifying suitable exit vectors that allow for productive ternary complex formation. nih.gov Studies have shown that altering the exit vector on the E3 ligase ligand can lead to different degradation profiles for the same target protein, highlighting the importance of this design element in achieving optimal PROTAC performance. tocris.comnih.gov For example, in the development of p38 MAPK degraders, changing the linker attachment site on the VHL ligand resulted in differential isoform selectivity. tocris.com
Table 2: Common E3 Ligase Ligands and Their Potential Exit Vectors
| E3 Ligase Ligand | Common Chemical Scaffold | Potential Exit Vector Locations | Reference |
| VHL Ligands | Hydroxyproline-based | Amide bond after tert-leucine, phenolic position, benzylic methylene (B1212753) group | researchgate.net |
| CRBN Ligands | Thalidomide, Pomalidomide, Lenalidomide | Phthalimide ring, glutarimide ring | researchgate.netresearchgate.net |
| IAP Ligands | Bestatin, LCL161 derivatives | Varies depending on the specific ligand structure | nih.gov |
| MDM2 Ligands | Nutlin-based | Varies depending on the specific ligand structure | nih.govnih.gov |
Methodological Approaches in Researching E3 Ligase Ligand Linker Conjugates 14
Synthetic Methodologies for E3 Ligase Ligand-Linker Conjugates
The synthesis of E3 ligase ligand-linker conjugates is a cornerstone of PROTAC development, requiring versatile and efficient chemical strategies to generate diverse and potent molecules.
Modular synthesis platforms are instrumental in the rapid generation of PROTAC libraries, allowing for systematic exploration of structure-activity relationships (SAR). researchgate.netwisc.edu These approaches treat the E3 ligase ligand, the linker, and the POI ligand as interchangeable modules. A common and powerful strategy involves the use of "click chemistry," specifically the copper-catalyzed Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide. nih.gov This reaction is highly efficient and selective, enabling the swift conjugation of an alkyne-functionalized warhead to an azide-functionalized E3 ligase ligand-linker piece, or vice versa, to create extensive libraries of PROTACs with varied linker lengths and compositions. nih.gov
Another key modular method is the Suzuki cross-coupling reaction. This has been effectively used to create a platform for attaching various substituted phenyl groups to the C4-position of lenalidomide, a derivative of the Cereblon (CRBN) E3 ligase ligand. nih.govresearchgate.net This modularity permits the systematic introduction of linkers with subtle differences in their length and orientation, which is crucial for optimizing the formation and stability of the ternary complex. nih.govwisc.edu The development of E3 ligase ligand-linker conjugate kits, which provide pre-synthesized modules, further accelerates the discovery process by allowing researchers to quickly combine them with various POI ligands to build and screen active PROTACs.
The linker is not merely a spacer but a critical component that influences a PROTAC's physicochemical properties, cell permeability, and the geometry of the ternary complex. researchgate.netexplorationpub.comnih.gov Linker design requires careful optimization of its length, rigidity, and composition. explorationpub.comaxispharm.com The most prevalent linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains. nih.gov PEG linkers enhance hydrophilicity and solubility, while alkyl chains can improve cell penetration. axispharm.com
Functionalization strategies focus on introducing reactive handles for conjugation. Amide bond formation is a common coupling method, often achieved by reacting a carboxylic acid group on one component with an amine on the other. nih.govnih.gov For instance, a pentafluorophenyl (Pfp) ester can be used as a synthon to facilitate amide bond formation under mild conditions, which is useful for creating PROTACs like dBET1. nih.gov The strategic placement of functional groups is critical; for example, introducing a piperazine (B1678402) group can increase the solubility of a PROTAC. explorationpub.com The choice of attachment points on both the E3 ligase ligand and the POI ligand is also vital for ensuring a productive spatial orientation between the two proteins. axispharm.com
Biophysical and Biochemical Characterization of Ternary Complex Formation and Stability
The efficacy of a PROTAC is fundamentally dependent on its ability to induce and stabilize a ternary complex consisting of the E3 ligase, the PROTAC itself, and the POI. rsc.orgspringernature.com Biophysical and biochemical techniques are essential for characterizing the thermodynamics, kinetics, and structural features of this complex. nih.gov
Several biophysical methods are employed to quantitatively measure the binding affinities and kinetics of both the binary (PROTAC-protein) and ternary complexes. springernature.comjove.comnih.gov These techniques provide crucial data on binding cooperativity (α), a measure of how the binding of one protein partner influences the binding of the other. rsc.org Positive cooperativity, where the formation of a binary complex enhances the binding of the third component, leads to a more stable ternary complex. rsc.orgresearchgate.net
Commonly used techniques include:
Isothermal Titration Calorimetry (ITC): This method directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n). jove.comnih.gov It is considered a gold standard for confirming binding and determining cooperativity. cytivalifesciences.com.cn
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface where one binding partner is immobilized. jove.comcytivalifesciences.com.cn It yields kinetic data such as association (ka) and dissociation (kd) rates, in addition to affinity (KD), and can effectively confirm ternary complex formation. cytivalifesciences.com.cn
Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical, label-free method that monitors the interference pattern of light reflected from a biosensor tip. jove.com It provides real-time kinetic data and is well-suited for screening applications. jove.com
Förster Resonance Energy Transfer (FRET): FRET-based assays measure the proximity between two fluorescently labeled molecules. springernature.comnih.gov In the context of PROTACs, FRET can be used to monitor the formation of the ternary complex in solution. nih.gov
The "hook effect" is a phenomenon observed in PROTAC pharmacology where, at high concentrations, the PROTAC can form binary complexes with both the E3 ligase and the POI separately, which compete with and reduce the formation of the productive ternary complex. rsc.org Biophysical assays are critical for understanding and characterizing this effect. jove.com
Table 1: Comparison of Biophysical Techniques for Ternary Complex Analysis
| Technique | Principle | Key Parameters Measured | Advantages | Limitations |
|---|
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding in solution. jove.com | KD, ΔH, ΔS, Stoichiometry (n). jove.com | Label-free, in-solution measurement; provides full thermodynamic profile. jove.comcytivalifesciences.com.cn | Requires large amounts of pure protein; lower throughput. cytivalifesciences.com.cn | | Surface Plasmon Resonance (SPR) | Detects mass changes on a sensor chip due to binding. cytivalifesciences.com.cn | KD, ka, kd, Cooperativity (α). jove.comcytivalifesciences.com.cn | Label-free, real-time kinetics; high sensitivity and reproducibility. cytivalifesciences.com.cn | Requires immobilization of one partner, which may affect its activity. | | Biolayer Interferometry (BLI) | Measures changes in the interference pattern of reflected light. jove.com | KD, ka, kd. jove.com | Label-free, real-time kinetics; higher throughput than SPR. jove.com | Can be less sensitive than SPR; requires immobilization. | | Förster Resonance Energy Transfer (FRET) | Measures energy transfer between two fluorophores in close proximity. nih.gov | Proximity, binding efficiency. | Can be used in solution and in-cell assays; high throughput. springernature.comnih.gov | Requires labeling of proteins, which can interfere with binding. |
High-resolution structural information is invaluable for the rational design and optimization of PROTACs. nih.gov Techniques like X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) provide atomic-level details of the ternary complex, revealing the specific protein-protein and protein-ligand interactions that confer stability and selectivity. springernature.comnih.govnih.gov
The first crystal structure of a PROTAC-mediated ternary complex, involving the degrader MZ1, the von Hippel-Lindau (VHL) E3 ligase, and the second bromodomain of BRD4 (Brd4BD2), was a landmark achievement. nih.gov The structure showed that the PROTAC molecule is "sandwiched" between the two proteins, inducing new protein-protein contacts that are crucial for the stability and isoform-specific cooperativity of the complex. nih.gov Such structural insights allow for the precise design of linkers and the modification of ligands to improve degradation efficacy and selectivity. nih.gov Computational modeling, including molecular dynamics simulations and docking studies, complements these experimental techniques by predicting favorable conformations and exploring the dynamic nature of ternary complexes, thereby guiding rational PROTAC design. nih.govchemrxiv.orgnih.gov
Cellular and Molecular Assays for Evaluating Degradation Efficacy and Selectivity
Ultimately, the success of an E3 ligase ligand-linker conjugate is determined by its ability to induce the degradation of the target protein within a cellular environment. nih.govnih.gov A suite of cellular and molecular assays is used to measure degradation efficacy (potency and maximal effect) and selectivity (on-target vs. off-target degradation). mtoz-biolabs.comresearchgate.net
The degradation process begins with the PROTAC penetrating the cell membrane to form the ternary complex, leading to POI ubiquitination and subsequent recognition and degradation by the proteasome. nih.govnih.gov Assays are needed to monitor each step of this pathway. nih.gov
Key assays for evaluating degradation efficacy include:
Western Blot (WB): This is a standard immunoassay used to detect and quantify the levels of a specific protein in a cell lysate. mtoz-biolabs.comresearchgate.net It is widely used to determine the concentration-dependent degradation of a POI (DC50) and the maximum level of degradation (Dmax). mtoz-biolabs.com
Mass Spectrometry (MS)-based Proteomics: This powerful technique allows for an unbiased, global analysis of the proteome. mtoz-biolabs.com It can identify not only the intended target degradation but also any off-target effects, providing a comprehensive selectivity profile. mtoz-biolabs.com
Enzyme-Linked Immunosorbent Assay (ELISA) and Meso Scale Discovery (MSD): These are high-throughput, plate-based immunoassays that can quantify protein levels with high sensitivity. mtoz-biolabs.com
Homogeneous Time-Resolved Fluorescence (HTRF): This is a proximity-based assay that can be adapted to quantify protein levels in a high-throughput format. mtoz-biolabs.com
NanoBRET™ Technology: This bioluminescence resonance energy transfer (BRET) based assay can be used in live cells to monitor multiple events in real-time, including target engagement, ternary complex formation, and protein degradation. nih.govnih.govresearchgate.net CRISPR/Cas9-based endogenous tagging can be combined with this technology to study proteins at their natural expression levels. nih.gov
To confirm the mechanism of action, assays are also performed to measure the ubiquitination of the POI. This can be assessed through immunoprecipitation (IP) followed by Western blotting for ubiquitin, or through specialized assays like TR-FRET and AlphaLISA designed to detect ubiquitinated proteins. mtoz-biolabs.com
Table 2: Cellular and Molecular Assays for PROTAC Evaluation
| Assay | Purpose | Principle | Throughput |
|---|---|---|---|
| Western Blot | Measures POI degradation (DC50, Dmax). mtoz-biolabs.com | Immunodetection of protein on a membrane after gel electrophoresis. mtoz-biolabs.com | Low |
| Mass Spectrometry | Measures global protein degradation and selectivity. mtoz-biolabs.com | Identifies and quantifies peptides from a complex protein sample. mtoz-biolabs.com | Low to Medium |
| ELISA / MSD | Quantifies specific POI levels. mtoz-biolabs.com | Antibody-based capture and detection of a target protein. mtoz-biolabs.com | High |
| HTRF | Quantifies specific POI levels. mtoz-biolabs.com | FRET between two antibodies binding the target protein. mtoz-biolabs.com | High |
| NanoBRET™ | Measures target engagement, complex formation, and degradation in live cells. nih.govnih.gov | Bioluminescence resonance energy transfer between a tagged protein and a fluorescent ligand/probe. nih.gov | High |
| Immunoprecipitation (IP) | Detects POI ubiquitination. mtoz-biolabs.com | Antibody-based isolation of a target protein to detect its modification (e.g., ubiquitination). mtoz-biolabs.com | Low |
Monitoring Target Protein Ubiquitination and Subsequent Proteasomal Recruitment
A primary step in evaluating a PROTAC derived from Conjugate 14 is to confirm its ability to induce the ubiquitination of the target protein. This process involves the catalytic transfer of ubiquitin from an E2-ubiquitin conjugate to a lysine (B10760008) residue on the target protein, a reaction mediated by the recruited E3 ligase. reactome.org
Key Methodologies:
Immunoblotting (Western Blotting): This is a cornerstone technique used to detect the ubiquitination of a target protein. Cellular lysates treated with the PROTAC are subjected to gel electrophoresis and transferred to a membrane. The membrane is then probed with antibodies specific to the target protein. An increase in the molecular weight of the protein, appearing as a high-molecular-weight smear or distinct bands, indicates the attachment of ubiquitin molecules.
Co-immunoprecipitation (Co-IP): This method is used to verify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase). An antibody against the E3 ligase (e.g., CRBN) or the target protein is used to pull down the entire complex from the cell lysate. The presence of all three components is then confirmed by immunoblotting.
Proteasome Inhibition Assays: To confirm that the degradation of the target protein is indeed mediated by the proteasome, cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib). If the PROTAC-induced degradation is blocked and the ubiquitinated form of the target protein accumulates, it validates the proteasomal pathway. nih.gov
Ubiquitin-Specific Assays: More advanced methods, such as mass spectrometry-based ubiquitinomics, can identify the specific lysine residues on the target protein that are being ubiquitinated. This provides detailed mechanistic insights into how the PROTAC facilitates the geometric orientation required for efficient ubiquitin transfer.
The successful recruitment of the proteasome and subsequent degradation confirms that the E3 ligase ligand-linker conjugate is functioning as intended within the complex cellular machinery. nih.gov
Quantitative Methods for Assessing Target Protein Degradation Kinetics and Potency
Quantifying the efficiency of a PROTAC is critical for its development as a therapeutic agent or research tool. This involves measuring how potently and rapidly it can degrade the target protein.
Key Quantitative Parameters:
DC₅₀ (Half-maximal Degradation Concentration): This is the concentration of the PROTAC required to degrade 50% of the target protein at a specific time point. It is a key measure of the PROTAC's potency. nih.gov
Dₘₐₓ (Maximum Degradation): This parameter represents the maximum percentage of protein degradation achievable with a given PROTAC, regardless of concentration. It reflects the efficacy of the degrader.
Time-Course Studies: These experiments monitor the level of the target protein over time after the addition of the PROTAC. This helps to determine the rate of degradation and the duration of the effect.
Commonly Used Quantitative Techniques:
Quantitative Immunoblotting: Densitometry analysis of Western blots can provide semi-quantitative data on protein levels.
Mass Spectrometry (MS)-based Proteomics: Techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) offer highly accurate and sensitive quantification of specific proteins in complex samples.
In-Cell Westerns and High-Content Imaging: These are higher-throughput methods that allow for the quantification of protein levels directly in fixed cells using fluorescently labeled antibodies.
Reporter Assays: Systems like the HiBiT protein tagging system allow for real-time, quantitative measurement of protein degradation in live cells using a sensitive bioluminescence readout. nih.gov Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are also employed to measure the binding affinity of the conjugate to the E3 ligase. nih.gov
Table 1: Example Degradation Potency Data for Various PROTACs This table provides illustrative data from various studies to demonstrate typical quantitative values obtained.
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC₅₀ Value | Reference |
|---|---|---|---|---|---|
| Compound 311 | Androgen Receptor (AR) | CRBN | VCaP | < 10 nM | nih.gov |
| TD-428 | BRD4 | CRBN | 22Rv1 | 0.32 nM | nih.gov |
| VH285-PEG4-C4-Cl | GFP-HaloTag7 | VHL | - | 19 nM | medchemexpress.com |
| CDK4/6 Degrader | CDK4/6 | VHL/IAP | - | < 10 nM | nih.gov |
| A1874 | BRD4 | MDM2 | - | Nanomolar Potency | researchgate.net |
Evaluation of Target Selectivity and Assessment of Off-Target Degradation Events
A crucial aspect of PROTAC development is ensuring that it selectively degrades the intended target protein while minimizing effects on other proteins (off-targets). Off-target degradation can lead to unintended biological consequences.
Methodologies for Selectivity Assessment:
Global Proteomics (Mass Spectrometry): This is the gold standard for assessing selectivity. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling allow for the unbiased, quantitative comparison of the entire proteome in cells treated with the PROTAC versus control cells. This can identify any proteins that are unintentionally degraded.
Kinobeads/Chemoproteomics: For PROTACs targeting kinases, chemoproteomic platforms like Kinobeads can be used to assess the engagement of the PROTAC with a wide range of kinases, identifying potential off-target binders. nih.gov
Targeted Immunoblotting: Based on known structurally similar proteins or proteins within the same family as the target, Western blotting can be used to check for the degradation of a predefined panel of potential off-targets.
Phenotypic Screening: Observing the cellular phenotype can sometimes provide clues about off-target effects, although this is less direct.
The linker component of the PROTAC, such as the 3-unit PEG in Conjugate 14, plays a significant role in determining selectivity by influencing the geometry and stability of the ternary complex with on-target versus off-target proteins. medchemexpress.comjenkemusa.com
Computational Modeling and In Silico Design Methodologies for E3 Ligase Ligand-Linker Conjugate Optimization
Computational approaches are increasingly integral to the rational design and optimization of PROTACs, helping to predict and rationalize their behavior before costly and time-consuming synthesis and biological testing. nih.govbiorxiv.org
Molecular Dynamics Simulations and Docking Studies of Ternary Complex Dynamics
The formation of a stable and productive ternary complex is a prerequisite for successful protein degradation. nih.govdntb.gov.ua Computational modeling provides invaluable insights into the structure and dynamics of this complex.
Key Computational Techniques:
Protein-Protein Docking: This method is used to predict the possible binding modes between the target protein and the E3 ligase. These models can then be filtered to identify conformations that can be bridged by a specific PROTAC linker. nih.gov
Molecular Docking: This technique models the interactions between the PROTAC molecule and the binding pockets of both the target protein and the E3 ligase, helping to refine the design of the warhead and E3 ligase ligand. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations are powerful tools that model the movement of atoms in the ternary complex over time. researchgate.net These simulations can:
Assess the stability of the predicted ternary complex. nih.gov
Reveal the flexibility of the linker and its role in orienting the two proteins.
Identify key protein-protein and protein-PROTAC interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to complex stability and cooperativity. researchgate.netresearchgate.net
Provide a dynamic understanding of the relationship between the PROTAC's structure and its function. researchgate.net
By simulating the behavior of the ternary complex, researchers can make more informed decisions about linker length, composition, and attachment points to optimize degradation efficiency. nih.govresearchgate.net
Structure-Activity Relationship (SAR) and Structure-Degradation Relationship (SDR) Studies for Conjugate Improvement
SAR and SDR are systematic processes used to understand how modifications to the chemical structure of the PROTAC affect its biological activity and degradation efficacy, respectively.
Structure-Activity Relationship (SAR): This involves synthesizing a library of analogs with systematic variations in the warhead, E3 ligase ligand, or linker and measuring their binding affinity for their respective proteins. For example, a SAR study on CRBN ligands helped identify optimal structures for PROTAC design. nih.gov
Structure-Degradation Relationship (SDR): This extends SAR by correlating the structural changes not just to binding, but to the ultimate functional outcome: protein degradation (measured by DC₅₀ and Dₘₐₓ). SDR studies are crucial because strong binding does not always translate to efficient degradation. The linker is a particularly critical element in SDR, as subtle changes in its length, rigidity, or chemical nature can dramatically impact the stability and geometry of the ternary complex, thereby altering degradation potency and selectivity. nih.gov
Through iterative cycles of computational design, chemical synthesis, and biological testing, SAR and SDR studies guide the optimization of E3 ligase ligand-linker conjugates to produce highly potent and selective protein degraders.
Advanced Research Perspectives and Applications of E3 Ligase Ligand Linker Conjugates in Targeted Protein Degradation
Diversification Beyond Proteasomal Degradation: Emerging TPD Modalities Leveraging Conjugate Principles
The foundational principle of targeted protein degradation (TPD)—utilizing bifunctional molecules to link a target protein to a cellular degradation pathway—has been extended beyond the ubiquitin-proteasome system. researchgate.netbiorxiv.org This diversification has led to the development of novel chimeric molecules that hijack other cellular disposal mechanisms, such as the lysosome and autophagy pathways, thereby expanding the scope of TPD to include proteins previously considered undruggable. acs.orgnih.gov These emerging modalities leverage the same core concept as proteolysis-targeting chimeras (PROTACs): one end of the molecule binds the protein of interest (POI), while the other engages an effector to induce degradation. biorxiv.orgnih.gov
Lysosome-Targeting Chimeras (LYTACs) for Extracellular and Membrane Protein Degradation
Lysosome-targeting chimeras (LYTACs) represent a significant advancement in TPD by enabling the degradation of extracellular and cell-surface proteins, which are inaccessible to the cytosolic ubiquitin-proteasome machinery. acs.orgrsc.org LYTACs are bifunctional molecules that consist of a ligand for a POI conjugated to a lysosome-targeting moiety. acs.org This second ligand typically binds to a lysosome-shuttling receptor on the cell surface, such as the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR) or the asialoglycoprotein receptor (ASGPR). researchgate.net
The mechanism involves the LYTAC molecule simultaneously binding to the target protein and the cell-surface receptor, forming a ternary complex. acs.org This complex is then internalized by the cell through receptor-mediated endocytosis and trafficked to the lysosome, where the target protein is degraded by lysosomal enzymes. acs.orgresearchgate.net This approach bypasses the need for an E3 ligase and expands the degradable proteome to include key targets in immunology and oncology, like PD-L1 and EGFR. acs.org Initial LYTACs were developed by fusing chemically synthesized glycopeptide ligands, which are agonists of the CI-M6PR, to antibodies or small molecules. researchgate.net This strategy has successfully induced the degradation of proteins such as apolipoprotein E4 (ApoE4) and CD71. acs.org
Autophagy-Targeting Chimeras (AUTACs) and Other Autophagy-Dependent Degraders
Another expansion of TPD principles involves harnessing the autophagy-lysosome pathway for the removal of intracellular proteins and even entire organelles. Autophagy-targeting chimeras (AUTACs) are heterobifunctional molecules designed to induce selective autophagy. medchemexpress.com An AUTAC consists of a ligand that binds the target protein and a degradation tag, often a guanine derivative, connected by a linker. medchemexpress.com The mechanism involves the AUTAC tagging the POI, leading to its K63-linked polyubiquitination, which is a signal recognized by autophagy receptors like LC3. medchemexpress.com This recognition facilitates the sequestration of the target-AUTAC complex into an autophagosome, which then fuses with a lysosome for degradation of its contents. medchemexpress.com
A related technology, AU Tophagy-TArgeting Chimera (AUTOTAC), employs a similar principle but uses a different mechanism for autophagy induction. nih.gov AUTOTACs are composed of a target-binding ligand linked to an "autophagy-targeting ligand" that binds to the autophagy receptor SQSTM1/p62. nih.gov This binding activates p62, causing it to sequester the target protein into oligomers that are then targeted for autophagic degradation. nih.gov These autophagy-dependent strategies have been used to degrade various oncoproteins and aggregation-prone proteins associated with neurodegenerative diseases. nih.gov For example, AUTAC4, a mitochondria-targeting AUTAC, has been shown to promote the turnover of damaged mitochondria via mitophagy. medchemexpress.com
Strategies for Overcoming Translational Challenges in Targeted Protein Degradation via Conjugate Design
The translation of TPD technologies from laboratory tools to clinical therapeutics faces significant hurdles, primarily related to the complex structure and large molecular weight of chimeric degraders. news-medical.net These molecules often fall outside the "rule of five," leading to poor cell permeability, metabolic instability, and unfavorable pharmacokinetic profiles. news-medical.net Strategic design of the E3 ligase ligand-linker conjugate is paramount to overcoming these challenges.
Enhancing Cellular Permeability and Modulating Biodistribution of Conjugates
A critical challenge for bifunctional degraders is achieving sufficient cellular permeability to reach their intracellular targets. nih.gov Since the ligands for the target protein and the E3 ligase offer little room for modification, the linker provides the most significant opportunity for optimizing physicochemical and pharmacokinetic properties. acs.org The length, flexibility, and chemical nature of the linker can enforce specific three-dimensional conformations on the molecule. acs.org Studies have shown that degraders capable of adopting folded, compact conformations exhibit lower solvent-accessible surface area and higher cell permeability compared to those that remain in an extended state. acs.org
Strategies to improve permeability and biodistribution through linker design include:
Incorporating Rigid Structures: Integrating rigid elements like spirocycles or piperidines into the linker can pre-organize the molecule into a more favorable conformation for cell entry and has been shown to improve both degradation potency and oral bioavailability. news-medical.net
Modulating Lipophilicity: Increasing the lipophilicity of the linker, for instance by switching from polyethylene (B3416737) glycol (PEG) to an alkyl chain, can enhance permeability, but it must be balanced to remain within a drug-like range. acs.org
Macrocyclization: In some cases, macrocyclization of the linker has been used to improve selectivity in the degradation of homologous proteins. acs.org
| Strategy | Component Modified | Desired Outcome | Example |
| Conformational Control | Linker | Improved Cell Permeability | Incorporating rigid structures (e.g., spirocycles, piperidines) to favor a folded state. news-medical.net |
| Lipophilicity Tuning | Linker | Enhanced Permeability | Switching from ethylene glycol to alkyl chains. acs.org |
| Stability Enhancement | E3 Ligase Ligand | Increased Metabolic Stability | Development of novel scaffolds like phenyl glutarimide (B196013) (PG) derivatives. news-medical.net |
| Molecular Weight Reduction | E3 Ligase Ligand | Improved Pharmacokinetics | Use of smaller, potent ligands for E3 ligases like Cereblon (CRBN). acs.org |
Strategies for Mitigating Resistance Mechanisms and E3 Ligase Saturation Effects
The clinical efficacy of TPD can be compromised by acquired resistance and by the "hook effect," a phenomenon characteristic of bifunctional molecules. nih.govyoutube.com Resistance can arise from mutations in the components of the degradation machinery, particularly the E3 ligase. nih.gov For example, mutations at the interface where the degrader recruits the target protein can disrupt the formation of a stable and productive ternary complex, rendering the drug ineffective. nih.gov
The hook effect occurs at high concentrations of the degrader, where excess bifunctional molecules lead to the formation of binary complexes (Degrader-Target or Degrader-E3 Ligase) rather than the productive ternary complex (Target-Degrader-E3 Ligase). youtube.comacs.org This saturation of both the target and the E3 ligase prevents effective ubiquitination and degradation, resulting in a bell-shaped dose-response curve where efficacy decreases at higher doses. youtube.com
Mitigation strategies are actively being explored through rational conjugate design:
Utilizing Different E3 Ligases: Since resistance mechanisms can differ between E3 ligases (e.g., CRBN vs. VHL), having a diverse toolkit of E3 ligase ligands allows for the development of degraders that can overcome resistance to a specific ligase. nih.gov
Optimizing Ternary Complex Cooperativity: The stability of the ternary complex is crucial for efficient degradation. Linker design plays a key role in achieving positive cooperativity, where the binding of the degrader to one protein enhances its affinity for the other. This can lead to more potent degradation at lower concentrations, potentially avoiding the hook effect.
Developing Monovalent Degraders: Molecular glue degraders, which are smaller, monovalent molecules, induce new protein-protein interactions between an E3 ligase and a target. news-medical.net Their smaller size and different mechanism may help circumvent some of the pharmacokinetic and saturation issues associated with larger bifunctional chimeras. acs.org
Therapeutic Applications and Preclinical Development Harnessing E3 Ligase Ligand-Linker Conjugates
E3 ligase ligand-linker conjugates are the foundational components for creating PROTACs, which have shown significant promise in preclinical and clinical studies across various diseases, particularly in oncology. mdpi.com Several PROTACs have entered clinical trials, targeting proteins implicated in cancer progression that have been difficult to address with traditional inhibitors. news-medical.net The modularity of these conjugates, combining different E3 ligase ligands (commonly for VHL or CRBN) with various linkers and target-binding warheads, allows for the rapid development and optimization of potent and selective degraders. nih.gov
Prominent examples of preclinical and clinical development include:
Oncology: Degraders have been developed for key cancer targets such as the Androgen Receptor (AR) and Estrogen Receptor (ER) for prostate and breast cancer, respectively. news-medical.net ARV-110 and ARV-471 are clinical-stage PROTACs targeting AR and ER by recruiting the CRBN E3 ligase. news-medical.net Another target is Bruton's tyrosine kinase (BTK), where the degrader NX-2127 has shown efficacy in overcoming treatment resistance in B-cell malignancies. news-medical.net
Inflammation and Autoimmune Disease: The technology has been applied to targets like IRAK4, a protein involved in immune signaling, with the CRBN-based degrader KT-474 advancing to Phase II trials. news-medical.net The ability to degrade, rather than just inhibit, a target protein can lead to a more profound and durable biological response.
Expanding the Druggable Proteome: Conjugate-based degraders have successfully targeted proteins previously considered "undruggable." For instance, degraders targeting the transcriptional coactivator BRD4 have demonstrated potent anti-cancer activity. nih.gov Furthermore, a Novartis-developed degrader for BRD9, a subunit of the SWI/SNF complex, showed nanomolar degradation potency in models of synovial sarcoma and acute myeloid leukemia. mdpi.com
| Degrader Molecule (Example) | Protein Target | E3 Ligase Recruited | Therapeutic Area / Disease | Clinical Phase |
| ARV-471 | Estrogen Receptor (ER) | CRBN | Breast Cancer | NDA/BLA |
| ARV-110 / ARV-766 | Androgen Receptor (AR) | CRBN | Prostate Cancer | Phase II |
| NX-2127 | Bruton's Tyrosine Kinase (BTK) | CRBN | B-cell Malignancies | Phase I |
| KT-474 | IRAK4 | CRBN | Inflammation / Immunology | Phase II |
| DT-2216 | Bcl-XL | VHL | Oncology | Phase I/II |
| CFT1946 | BRAF V600 | CRBN | Oncology | Phase I |
Table based on data from September 2025. news-medical.net
The successful application of these conjugates relies heavily on the specific combination of the E3 ligase ligand and the linker. For example, E3 ligase Ligand-Linker Conjugates 14 , which incorporates a Thalidomide-based Cereblon ligand with a 3-unit PEG linker, serves as a versatile building block for constructing PROTACs against various targets. glpbio.com The choice of linker and attachment point is critical, as demonstrated in the development of CDK4/6 degraders, where linking the drug palbociclib to VHL and IAP binders via optimized linkers achieved potent degradation that was previously unattainable. mdpi.com
Targeted Degradation of Oncogenic Proteins in Cancer Therapy
The thalidomide (B1683933) moiety in "E3 ligase Ligand-Linker Conjugate 14" is a well-established recruiter of the CRBN E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This complex is pivotal in the ubiquitination and subsequent proteasomal degradation of target proteins. In the context of cancer therapy, this conjugate serves as a foundational element for creating PROTACs that can selectively target and degrade oncoproteins.
The strategy involves coupling a ligand for an oncogenic protein (such as BCR-ABL in chronic myeloid leukemia or androgen receptors in prostate cancer) to the linker end of "E3 ligase Ligand-Linker Conjugate 14." The resulting PROTAC would then bring the oncoprotein into close proximity with the CRBN E3 ligase, leading to its ubiquitination and destruction. This approach offers a powerful alternative to traditional inhibitors, as it can eliminate the entire protein, thereby addressing issues of drug resistance and the scaffolding functions of the target protein. Research on thalidomide-based PROTACs has demonstrated the successful degradation of a variety of oncoproteins, showcasing the therapeutic potential of this class of molecules in oncology.
Therapeutic Potential in Neurodegenerative Diseases and Immune Disorders
The application of targeted protein degradation extends beyond oncology into the realms of neurodegenerative diseases and immune disorders. In neurodegenerative conditions like Alzheimer's and Parkinson's disease, the accumulation of misfolded proteins (such as tau and alpha-synuclein, respectively) is a key pathological feature. PROTACs constructed using "E3 ligase Ligand-Linker Conjugate 14" could be designed to specifically target these aggregated proteins for degradation, offering a novel therapeutic avenue to clear the toxic protein species.
In the sphere of immune disorders, the modulation of key signaling proteins is a primary therapeutic goal. Thalidomide and its analogs are known to have immunomodulatory effects. PROTACs derived from "E3 ligase Ligand-Linker Conjugate 14" could be engineered to degrade specific proteins involved in inflammatory pathways, thereby providing a more targeted and potent immunomodulatory effect. This could be beneficial in treating autoimmune diseases and other inflammatory conditions.
Advancing Clinically Relevant PROTACs and Related Degraders Derived from E3 Ligase Ligand-Linker Conjugates
The development of clinically viable PROTACs is a major focus of current research. The structural features of "E3 ligase Ligand-Linker Conjugate 14," particularly its 3-unit PEG linker, are crucial in this regard. The linker in a PROTAC is not merely a spacer but plays a critical role in determining the molecule's physicochemical properties, such as solubility and cell permeability, as well as the stability and geometry of the ternary complex (PROTAC-target protein-E3 ligase).
PEG linkers are known to enhance the aqueous solubility and pharmacokinetic properties of PROTACs, which are often large and complex molecules. The flexibility and length of the PEG chain in "E3 ligase Ligand-Linker Conjugate 14" can be optimized to achieve efficient ternary complex formation, a prerequisite for effective protein degradation. Several PROTACs based on CRBN ligands have entered clinical trials, underscoring the clinical relevance of this approach. While specific clinical data for PROTACs derived from "E3 ligase Ligand-Linker Conjugate 14" is not available, the principles of its design align with the strategies being used to advance clinically relevant protein degraders.
Future Directions and Innovative Frontiers in E3 Ligase Ligand-Linker Conjugate Research
The field of targeted protein degradation is rapidly evolving, with several innovative frontiers being explored to enhance the efficacy and applicability of this technology.
High-Throughput Screening and Combinatorial Library Design for Novel Conjugate Discovery
To accelerate the discovery of new and more effective PROTACs, high-throughput screening (HTS) and combinatorial library design are being increasingly employed. "E3 ligase Ligand-Linker Conjugate 14" can be a valuable tool in such endeavors. By creating libraries of PROTACs where a diverse range of target protein ligands are attached to this conjugate, researchers can rapidly screen for molecules that exhibit potent and selective degradation of a specific protein of interest. This approach allows for the systematic exploration of the structure-activity relationship of PROTACs and the identification of optimal linkers and target ligands.
Integration with Proteomics and Other Omics Technologies for Comprehensive Degradation Profiling
Understanding the global cellular effects of a PROTAC is crucial for its development as a therapeutic agent. Mass spectrometry-based proteomics has emerged as a powerful tool for the unbiased and comprehensive profiling of protein degradation. By treating cells with a PROTAC synthesized from "E3 ligase Ligand-Linker Conjugate 14," researchers can use proteomics to identify not only the intended target but also any off-target proteins that are degraded. This "degradation profile" provides valuable insights into the selectivity of the PROTAC and helps in optimizing its design to minimize unwanted effects. Integration with other omics technologies, such as transcriptomics and metabolomics, can provide a more holistic understanding of the biological consequences of targeted protein degradation.
Development of Conditional, Spatiotemporally Controlled, or Photo-switchable Degraders utilizing Conjugate Scaffolds
A major goal in drug development is to achieve precise control over the activity of a therapeutic agent. In the context of PROTACs, this has led to the development of conditional, spatiotemporally controlled, and photo-switchable degraders. The scaffold of "E3 ligase Ligand-Linker Conjugate 14" can be modified to incorporate elements that allow for such control. For example, a photo-labile caging group could be introduced to the linker, which would render the PROTAC inactive until it is exposed to a specific wavelength of light. This would allow for the precise activation of protein degradation in a specific tissue or at a specific time. Similarly, other conditional activation strategies, such as those responsive to specific enzymes or cellular conditions, can be envisioned, further enhancing the precision of targeted protein degradation.
Q & A
Q. What are the structural and functional design principles of E3 ligase ligand-linker conjugates like conjugate 14 in PROTAC development?
E3 ligase ligand-linker conjugates, such as cIAP1 Ligand-Linker Conjugate 14, are bifunctional molecules comprising an E3 ligase-binding ligand (e.g., IAP ligand), a linker, and a target protein-binding moiety. The linker length, rigidity, and hydrophilicity critically influence ternary complex formation between the E3 ligase, target protein, and PROTAC. For example, conjugates with polyethylene glycol (PEG)-based linkers enhance solubility and reduce steric hindrance during ubiquitination . The design must balance binding affinity and spatial orientation to enable efficient polyubiquitination of the target protein .
Q. What synthetic strategies are commonly employed for constructing E3 ligase ligand-linker conjugates like conjugate 14?
Key synthetic routes include:
- Amide coupling : Using EDC/HOBt or CDI to attach carboxylic acid-containing linkers to amine-protected E3 ligands (e.g., Boc- or Fmoc-protected bestatin derivatives). Yields range from 64% to 98% depending on reaction conditions .
- Mitsunobu reactions : For hydroxyl-terminated linkers, Mitsunobu conditions (e.g., DIAD, TPP) enable ether bond formation with phenol-containing E3 ligands .
- Solid-phase peptide synthesis : Utilized for resin-bound ligands to streamline linker attachment and purification . Post-synthesis, deprotection (e.g., TFA for Boc groups) and purification via HPLC are essential to isolate conjugates like cIAP1 Ligand-Linker Conjugate 14 .
Q. How do researchers validate the biological activity of E3 ligase ligand-linker conjugates in vitro?
Validation involves:
- Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure E3 ligase-ligand affinity (e.g., Kd for cIAP1 interactions) .
- Ubiquitination assays : Western blotting to detect polyubiquitination of target proteins in cell lysates treated with the conjugate .
- Ternary complex analysis : Co-immunoprecipitation or AlphaScreen assays to confirm simultaneous engagement of E3 ligase and target protein .
Advanced Research Questions
Q. How can researchers optimize ternary complex stability for E3 ligase ligand-linker conjugates with variable linker chemistries?
Ternary complex stability depends on linker flexibility and exit vector geometry. For example:
- Hydrophilic linkers (e.g., PEG-based) improve solubility but may reduce membrane permeability.
- Rigid aromatic linkers enhance proteolytic resistance but limit conformational adaptability. Computational modeling (e.g., molecular dynamics simulations) and structure-activity relationship (SAR) studies are used to predict optimal linker lengths (typically 8–12 atoms) and attachment points . Experimental validation via cryo-EM or X-ray crystallography of ternary complexes provides atomic-level insights .
Q. What experimental approaches resolve contradictions in catalytic efficiency data for E3 ligase conjugates?
Discrepancies in ubiquitination efficiency often arise from:
- Cell-type variability : E3 ligase expression levels (e.g., cIAP1 abundance) affect degradation outcomes. Normalize data using siRNA knockdown or CRISPR-edited cell lines .
- Linker-dependent proteasomal engagement : Use proteasome inhibitors (e.g., bortezomib) to distinguish ubiquitination from degradation steps .
- Off-target effects : Employ isoform-selective E3 ligase inhibitors (e.g., SMAC mimetics for cIAP1) to confirm target specificity .
Q. How do researchers address challenges in synthesizing conjugates with labile functional groups (e.g., esters, phosphonates)?
Strategies include:
- Protecting group chemistry : Temporarily mask reactive sites (e.g., Fmoc for amines, benzyl for phosphonates) during synthesis .
- Low-temperature reactions : Conduct coupling steps at 0°C to minimize side reactions (e.g., premature deprotection) .
- Alternative solvents : Replace DMF with CPME (cyclopentyl methyl ether) to enhance stability of acid-sensitive intermediates .
Q. What methodologies enable comparative analysis of E3 ligase ligand-linker conjugates across different ligase families (e.g., cIAP1 vs. VHL)?
- Parallel synthesis : Generate conjugate libraries with identical linkers but varying E3 ligands (e.g., cIAP1 ligand vs. VHL ligand) to assess ligase-specific degradation .
- Degradation profiling : Use quantitative proteomics (e.g., TMT labeling) to compare substrate selectivity and ubiquitination kinetics .
- Thermal shift assays : Measure ligand-induced stabilization of E3 ligases to rank binding affinities .
Methodological Notes
- Data interpretation : Always correlate in vitro ubiquitination data with cellular degradation efficacy (e.g., DC50 values) to account for permeability limitations .
- Yield optimization : For low-yield reactions (e.g., ester couplings at 36%), switch to amide-based linkers or optimize base catalysts (e.g., K2CO3 in DMSO) .
- Safety protocols : Handle TFA and other deprotection agents in fume hoods with appropriate PPE, as emphasized in standardized lab procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
